molecular formula C7H21NO7Si B12741805 Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid CAS No. 12687-85-3

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid

Cat. No.: B12741805
CAS No.: 12687-85-3
M. Wt: 259.33 g/mol
InChI Key: DIBYHOOKIOBOLA-UHFFFAOYSA-N
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Description

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid is a compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a positively charged nitrogen atom bonded to three hydroxyethyl groups and one methyl group, with silicic acid acting as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid typically involves the reaction of N,N-bis(2-hydroxyethyl)methylamine with silicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The use of advanced technologies and equipment helps in achieving high yields and maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of personal care products, detergents, and coatings.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid involves its interaction with various molecular targets. The positively charged ammonium group can interact with negatively charged surfaces, such as cell membranes or proteins, leading to changes in their structure and function. The hydroxyethyl groups can form hydrogen bonds with other molecules, enhancing the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid is unique due to its combination of hydroxyethyl groups and silicic acid counterion. This combination imparts specific chemical properties, such as enhanced solubility and stability, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

12687-85-3

Molecular Formula

C7H21NO7Si

Molecular Weight

259.33 g/mol

IUPAC Name

trihydroxy(oxido)silane;tris(2-hydroxyethyl)-methylazanium

InChI

InChI=1S/C7H18NO3.H3O4Si/c1-8(2-5-9,3-6-10)4-7-11;1-5(2,3)4/h9-11H,2-7H2,1H3;1-3H/q+1;-1

InChI Key

DIBYHOOKIOBOLA-UHFFFAOYSA-N

Canonical SMILES

C[N+](CCO)(CCO)CCO.O[Si](O)(O)[O-]

Origin of Product

United States

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